molecular formula C14H9BrF4 B15169026 4-(Bromomethyl)-2,2',6,6'-tetrafluoro-4'-methyl-1,1'-biphenyl CAS No. 646508-11-4

4-(Bromomethyl)-2,2',6,6'-tetrafluoro-4'-methyl-1,1'-biphenyl

Cat. No.: B15169026
CAS No.: 646508-11-4
M. Wt: 333.12 g/mol
InChI Key: ZPDIRFHLCWOOFW-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methyl-1,1’-biphenyl is an organic compound characterized by the presence of bromine, fluorine, and methyl groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methyl-1,1’-biphenyl typically involves the bromination of a precursor compound. One common method involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

    Coupling Products: Biphenyl derivatives with various substituents can be synthesized through coupling reactions.

Scientific Research Applications

4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methyl-1,1’-biphenyl in chemical reactions involves the formation of reactive intermediates, such as radicals or carbocations, depending on the reaction conditions. These intermediates facilitate the substitution or coupling processes by interacting with nucleophiles or catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methyl-1,1’-biphenyl is unique due to the presence of multiple fluorine atoms, which impart distinct electronic properties and reactivity compared to other bromomethylated compounds. This makes it particularly valuable in applications requiring specific electronic characteristics.

Properties

CAS No.

646508-11-4

Molecular Formula

C14H9BrF4

Molecular Weight

333.12 g/mol

IUPAC Name

2-[4-(bromomethyl)-2,6-difluorophenyl]-1,3-difluoro-5-methylbenzene

InChI

InChI=1S/C14H9BrF4/c1-7-2-9(16)13(10(17)3-7)14-11(18)4-8(6-15)5-12(14)19/h2-5H,6H2,1H3

InChI Key

ZPDIRFHLCWOOFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)C2=C(C=C(C=C2F)CBr)F)F

Origin of Product

United States

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